

# A Preclinical Efficacy Comparison: PF-06840003 vs. Navoximod in IDO1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-06840003 |           |
| Cat. No.:            | B1679684    | Get Quote |

An in-depth analysis of two prominent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, **PF-06840003** and navoximod, reveals distinct preclinical profiles. This guide synthesizes available data on their in vitro potency, in vivo efficacy, and pharmacokinetic properties, offering a valuable resource for researchers in immuno-oncology.

Both **PF-06840003**, developed by Pfizer, and navoximod (also known as GDC-0919 or NLG919), developed by Genentech and NewLink Genetics, are small molecule inhibitors of IDO1, a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3] Overexpression of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, thereby facilitating tumor immune evasion.[4][5] By inhibiting IDO1, these compounds aim to restore anti-tumor immunity.[1][3] This guide provides a comparative overview of their preclinical efficacy based on publicly available data.

## **Mechanism of Action**

Both **PF-06840003** and navoximod function by inhibiting the enzymatic activity of IDO1, which catalyzes the conversion of tryptophan to N-formylkynurenine.[1][3] This inhibition leads to a decrease in the production of kynurenine and other downstream metabolites, thereby alleviating the suppression of effector T cells and promoting an anti-tumor immune response.[4] [5]

## **Data Presentation**



## **In Vitro Potency**

The in vitro potency of **PF-06840003** and navoximod has been evaluated in various enzymatic and cell-based assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.

Table 1: In Vitro Potency of PF-06840003

| Assay Type                        | Target/Cell<br>Line | Species | IC50 / EC50<br>(μM) | Reference(s) |
|-----------------------------------|---------------------|---------|---------------------|--------------|
| Enzymatic Assay                   | IDO1                | Human   | 0.41                | [1][2]       |
| IDO1                              | Dog                 | 0.59    | [1]                 |              |
| IDO1                              | Mouse               | 1.5     | [1]                 |              |
| Cellular Assay                    | HeLa                | Human   | 1.8                 | [1][2]       |
| THP-1<br>(LPS/IFNy<br>stimulated) | Human               | 1.7     | [1][2]              |              |

Table 2: In Vitro Potency of Navoximod



| Assay Type                           | Target/Cell<br>Line | Species | IC50 / EC50<br>(nM) | Ki (nM) | Reference(s |
|--------------------------------------|---------------------|---------|---------------------|---------|-------------|
| Cellular<br>Activity Assay           | -                   | -       | 70                  | -       | [3]         |
| T-cell<br>Proliferation<br>MLR Assay | -                   | Human   | 90                  | -       | [3]         |
| Enzymatic<br>Assay                   | IDO1                | -       | -                   | 7       | [6]         |
| Cellular<br>Assay (HeLa)             | IDO1                | Human   | 950                 | -       | [7]         |
| T-cell<br>Suppression<br>Assay (hDC) | IDO1                | Human   | 80 (ED50)           | -       | [6]         |
| T-cell<br>Suppression<br>Assay (mDC) | IDO1                | Mouse   | 120 (ED50)          | -       | [6]         |

## **In Vivo Efficacy**

The anti-tumor activity of both compounds has been assessed in syngeneic mouse models, often in combination with immune checkpoint inhibitors.

Table 3: In Vivo Efficacy of PF-06840003



| Tumor Model                         | Combination<br>Therapy                                       | Key Findings                                                                    | Reference(s) |
|-------------------------------------|--------------------------------------------------------------|---------------------------------------------------------------------------------|--------------|
| CT26 (colon<br>carcinoma)           | Anti-PD-L1                                                   | Significant tumor growth inhibition; >80% reduction in intratumoral kynurenine. | [4][8]       |
| Pan02, B16-F10,<br>MC38, 4T1, Renca | Monotherapy                                                  | Significant antitumor activity.                                                 | [2]          |
| GL261 (glioma)                      | Anti-PD-1/PD-L1, anti-<br>CTLA-4, radiation,<br>temozolomide | Synergistic effect.                                                             | [9]          |

Table 4: In Vivo Efficacy of Navoximod

| Tumor Model          | Combination<br>Therapy                  | Key Findings                                                              | Reference(s) |
|----------------------|-----------------------------------------|---------------------------------------------------------------------------|--------------|
| B16F10 (melanoma)    | Vaccination (hgp100 peptide + CpG-1826) | ~95% reduction in tumor volume.                                           | [7]          |
| B16F10 (melanoma)    | Anti-PD-L1, Anti-OX40                   | Improved anti-tumor response and activation of intratumoral CD8+ T cells. | [3]          |
| Various solid tumors | Chemotherapy,<br>Radiotherapy           | Improved anti-tumor response.                                             | [3]          |

## **Pharmacokinetic Properties**

A brief overview of the preclinical pharmacokinetic parameters is provided below.

Table 5: Preclinical Pharmacokinetic Profile



| Compound                          | Parameter                           | Species                    | Value       | Reference(s) |
|-----------------------------------|-------------------------------------|----------------------------|-------------|--------------|
| PF-06840003                       | Predicted Human<br>Half-life (t1/2) | Human                      | 16-19 hours | [4]          |
| CNS Penetration                   | Rat                                 | Good                       | [2]         |              |
| Navoximod                         | Oral<br>Bioavailability (F)         | Mouse                      | >70%        | [7]          |
| Plasma<br>Kynurenine<br>Reduction | Mouse                               | ~50% (single<br>oral dose) | [7]         |              |
| Absolute<br>Bioavailability       | Human                               | 55.5%                      | [10]        | _            |
| Half-life (t1/2)                  | Human                               | ~12 hours                  | [10]        | _            |

# Experimental Protocols IDO1 Inhibition Assay (Cell-Based)

This protocol is a generalized procedure based on common methodologies for assessing IDO1 inhibition in a cellular context.

- Cell Culture: HeLa or THP-1 cells are seeded in 96-well plates at a density of 2 x 104 cells/well and allowed to adhere overnight.
- IDO1 Induction: To induce IDO1 expression, cells are treated with 100 ng/mL of human IFN-y (for HeLa cells) or with a combination of LPS and IFN-y (for THP-1 cells) for 24 hours.
- Inhibitor Treatment: The culture medium is replaced with fresh medium containing various concentrations of the IDO1 inhibitor (**PF-06840003** or navoximod) and incubated for another 24-48 hours.
- Kynurenine Measurement: The supernatant is collected, and the concentration of kynurenine is measured. This is typically done by adding a reagent like p-dimethylaminobenzaldehyde (DMAB) in acetic acid, which reacts with kynurenine to produce a colored product that can



be quantified by measuring absorbance at 480 nm. Alternatively, LC-MS/MS can be used for more precise quantification.

 Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of kynurenine production against the inhibitor concentration.

## **Kynurenine Measurement by LC-MS/MS**

This protocol outlines a typical workflow for the quantification of kynurenine and tryptophan in plasma or tissue homogenates.

- Sample Preparation:
  - To 100 μL of plasma or tissue homogenate, add an internal standard (e.g., deuterated kynurenine and tryptophan).
  - Precipitate proteins by adding a solution like trichloroacetic acid (TCA) or methanol.
  - Centrifuge the samples to pellet the precipitated proteins.
  - Collect the supernatant for analysis.
- Chromatographic Separation:
  - Inject the supernatant into a liquid chromatography system.
  - Separate the analytes using a C18 reverse-phase column with a gradient elution of mobile phases, typically consisting of an aqueous solution with a small amount of formic acid and an organic solvent like acetonitrile or methanol.
- Mass Spectrometric Detection:
  - The eluent from the LC system is introduced into a tandem mass spectrometer.
  - Analytes are ionized using electrospray ionization (ESI) in positive ion mode.
  - Quantification is performed using multiple reaction monitoring (MRM) of specific precursorto-product ion transitions for kynurenine, tryptophan, and their respective internal



standards.

#### Data Analysis:

 The concentration of each analyte is determined by comparing its peak area to that of the internal standard and referencing a standard curve.

## **Syngeneic Mouse Tumor Model**

This is a generalized protocol for evaluating the in vivo efficacy of IDO1 inhibitors.

- Cell Implantation:
  - Syngeneic tumor cells (e.g., CT26 for BALB/c mice, B16F10 for C57BL/6 mice) are harvested and suspended in a suitable medium like PBS.
  - Inject approximately 1 x 105 to 1 x 106 cells subcutaneously into the flank of immunocompetent mice.
- Tumor Growth Monitoring:
  - Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
  - Calculate tumor volume using the formula: (length x width2) / 2.
- Treatment Administration:
  - Once tumors reach a palpable size (e.g., 50-100 mm3), randomize the mice into treatment groups.
  - Administer the IDO1 inhibitor (e.g., PF-06840003 or navoximod) via oral gavage at a predetermined dose and schedule.
  - For combination studies, administer the checkpoint inhibitor (e.g., anti-PD-L1 antibody) via intraperitoneal injection.
- Efficacy Evaluation:
  - Continue to monitor tumor growth and body weight throughout the study.



- At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice.
- Collect tumors and other tissues for pharmacodynamic analysis, such as measuring kynurenine and tryptophan levels or analyzing immune cell infiltration by flow cytometry.
- Data Analysis:
  - Compare tumor growth rates and survival between the different treatment groups to assess the efficacy of the inhibitors.

## **Visualizations**



Click to download full resolution via product page

Caption: IDO1 signaling pathway and point of intervention.





Click to download full resolution via product page

Caption: Preclinical evaluation workflow for IDO1 inhibitors.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Quantification of IDO1 enzyme activity in normal and malignant tissues PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. ATIM-29. A PHASE 1 STUDY OF PF-06840003, AN ORAL INDOLE 2,3-DIOXYGENASE 1 (IDO1) INHIBITOR IN PATIENTS WITH MALIGNANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of the absolute bioavailability and human mass balance of navoximod, a novel IDO1 inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Preclinical Efficacy Comparison: PF-06840003 vs. Navoximod in IDO1 Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679684#pf-06840003-vs-navoximod-preclinical-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com